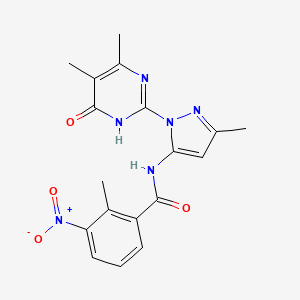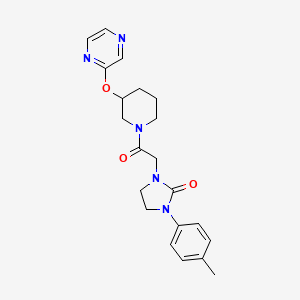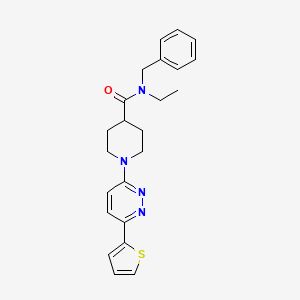![molecular formula C12H15NO5S2 B2356593 3-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-ylsulfonyl)thiophène-2-carboxylate de méthyle CAS No. 1421452-93-8](/img/structure/B2356593.png)
3-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-ylsulfonyl)thiophène-2-carboxylate de méthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-ylsulfonyl)thiophene-2-carboxylate is a complex organic compound, notable for its unique bicyclic structure and diverse potential applications. The compound’s intricate structure encompasses elements of azabicyclic systems, sulfonyl groups, and thiophene rings, making it an interesting subject of study in fields such as medicinal chemistry, synthetic organic chemistry, and industrial applications.
Applications De Recherche Scientifique
Chemistry: The compound’s synthetic versatility allows it to be a building block in organic synthesis, aiding the development of more complex molecules.
Biology: Its bicyclic structure is similar to certain natural products, making it a candidate for bioactivity studies, including enzyme inhibition and receptor binding assays.
Medicine: Potential therapeutic applications include acting as a pharmacophore in drug design, particularly in targeting central nervous system disorders.
Industry: In industry, it could be used in the synthesis of advanced materials or as a precursor for specialized polymers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-ylsulfonyl)thiophene-2-carboxylate generally involves multi-step organic reactions, starting from readily available precursors:
Formation of the bicyclic core: : The initial step could involve forming the azabicyclic structure through intramolecular cyclization reactions.
Thiophene incorporation: : Thiophene rings are usually introduced through palladium-catalyzed coupling reactions.
Esterification: : Finally, esterification of the carboxylic acid group yields the methyl ester derivative.
Industrial Production Methods: For industrial-scale production, process optimization is crucial:
Flow chemistry: : Using continuous flow reactors can enhance reaction efficiency and yield.
Catalysis: : Employing robust catalytic systems to streamline the multi-step synthesis.
Green Chemistry Approaches: : Incorporating environmentally benign solvents and reagents to minimize waste and hazards.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: : Can occur at the sulfur atom, forming sulfoxides and sulfones.
Reduction: : Reduction of the ester group to alcohols using reducing agents like lithium aluminium hydride.
Substitution: : Nucleophilic substitution reactions at the thiophene ring.
Oxidizing Agents: : Hydrogen peroxide or peracids for sulfone formation.
Reducing Agents: : Lithium aluminium hydride for reducing the ester functionality.
Catalysts: : Palladium or copper catalysts in coupling reactions.
Sulfoxides/Sulfones: : Oxidation products of the sulfur atom.
Alcohols: : Reduction products of the ester group.
Substituted Thiophenes: : Products from nucleophilic substitution reactions.
Mécanisme D'action
The mechanism of action often revolves around the sulfonyl and bicyclic groups’ ability to interact with biological targets:
Molecular Targets: : Enzymes or receptors with specific binding sites for bicyclic structures.
Pathways: : Could involve inhibition of enzyme activity or modulation of receptor function.
Comparaison Avec Des Composés Similaires
Similar Compounds:
Methyl 3-((1R,5S)-8-azabicyclo[3.2.1]octan-8-ylsulfonyl)thiophene-2-carboxylate: : Lacking the oxa functionality, offering less structural diversity.
Ethyl 3-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-ylsulfonyl)thiophene-2-carboxylate: : Similar but with an ethyl ester, showing different pharmacokinetic properties.
Methyl 3-((1R,5S)-3-oxa-7-azabicyclo[3.2.1]octan-8-ylsulfonyl)thiophene-2-carboxylate: : Featuring a different nitrogen positioning, altering its binding profile.
Unique Aspects: The presence of the oxa-azabicyclic ring fused with thiophene and sulfonyl functionalities makes methyl 3-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-ylsulfonyl)thiophene-2-carboxylate unique, providing distinctive reactivity and potential bioactivity.
There you go. Any more details needed, or does this cover what you’re looking for?
Propriétés
IUPAC Name |
methyl 3-(3-oxa-8-azabicyclo[3.2.1]octan-8-ylsulfonyl)thiophene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5S2/c1-17-12(14)11-10(4-5-19-11)20(15,16)13-8-2-3-9(13)7-18-6-8/h4-5,8-9H,2-3,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGBIXCBVLTXKA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)N2C3CCC2COC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-chlorophenyl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2356512.png)
![(1R,5S)-8-((3-methoxyphenyl)sulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2356517.png)

![2-[3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxolan-3-yl]acetic acid](/img/structure/B2356519.png)
![N-(2-(diethylamino)ethyl)-3-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2356520.png)



![N-(cyanomethyl)-5-[(2,6-dichlorophenoxy)methyl]-N-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2356525.png)

![N-(3-chloro-4-fluorophenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2356531.png)


